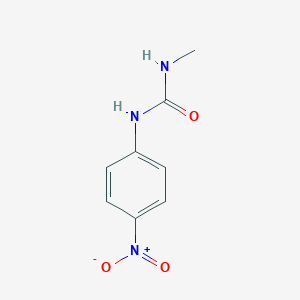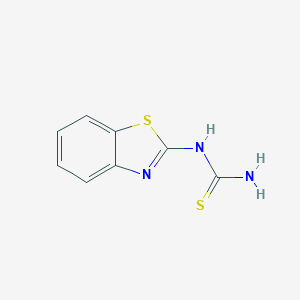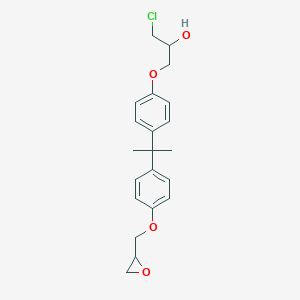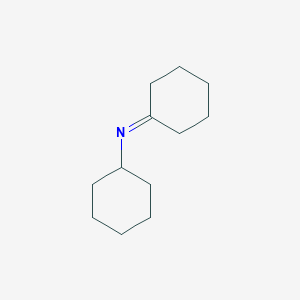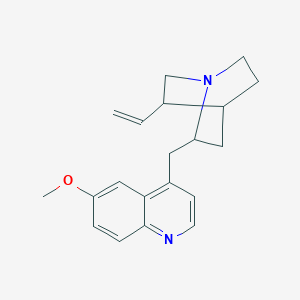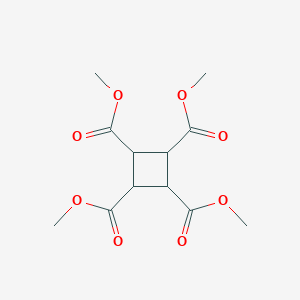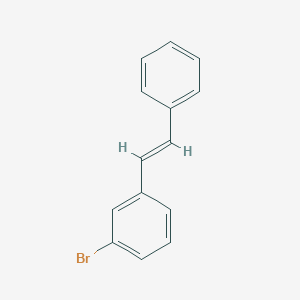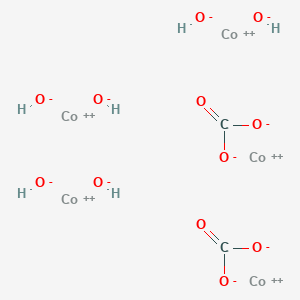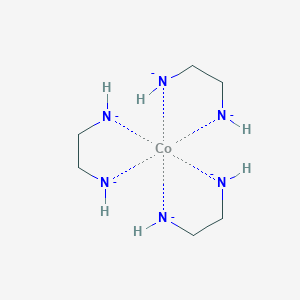
Tris(ethylenediamine)cobalt trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(ethylenediamine)cobalt trichloride, also known as [Co(en)3]Cl3, is a coordination complex that has been widely used in scientific research due to its unique properties. [Co(en)3]Cl3 is a cobalt-based compound that consists of a central cobalt ion coordinated to three ethylenediamine ligands and three chloride ions.
Mécanisme D'action
The mechanism of action of [Co(en)3]Cl3 is not fully understood, but it is believed to involve the coordination of the cobalt ion to biological molecules such as DNA and proteins. This interaction can lead to changes in the conformation and function of these molecules, resulting in altered cellular processes.
Effets Biochimiques Et Physiologiques
[Co(en)3]Cl3 has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that [Co(en)3]Cl3 can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Additionally, [Co(en)3]Cl3 has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter signaling.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [Co(en)3]Cl3 in lab experiments include its stability, solubility in water, and ease of synthesis. However, [Co(en)3]Cl3 can be toxic in high concentrations, and its use in biological systems requires careful consideration of its potential effects on cellular processes.
Orientations Futures
There are several potential future directions for research involving [Co(en)3]Cl3. These include the development of new cobalt-based compounds with enhanced biological activity, the investigation of the mechanism of action of [Co(en)3]Cl3, and the exploration of its potential applications in biomedicine and environmental remediation. Additionally, further studies are needed to evaluate the safety and toxicity of [Co(en)3]Cl3 in biological systems.
Méthodes De Synthèse
The synthesis of [Co(en)3]Cl3 involves the reaction between cobalt(II) chloride and ethylenediamine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
[Co(en)3]Cl3 has been extensively utilized in scientific research as a catalyst and a precursor for the synthesis of other cobalt-based compounds. It has been used in the synthesis of cobalt(III) complexes, which have been shown to exhibit antimicrobial properties. Additionally, [Co(en)3]Cl3 has been used in the preparation of cobalt oxide nanoparticles, which have potential applications in the fields of biomedicine and environmental remediation.
Propriétés
Numéro CAS |
13408-73-6 |
|---|---|
Nom du produit |
Tris(ethylenediamine)cobalt trichloride |
Formule moléculaire |
C6H24Cl3CoN6 |
Poids moléculaire |
233.18 g/mol |
Nom IUPAC |
2-azanidylethylazanide;cobalt |
InChI |
InChI=1S/3C2H6N2.Co/c3*3-1-2-4;/h3*3-4H,1-2H2;/q3*-2; |
Clé InChI |
QUKLPQSKLABKQO-UHFFFAOYSA-N |
SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[Co] |
SMILES canonique |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[Co] |
Autres numéros CAS |
15375-81-2 13408-73-6 |
Numéros CAS associés |
14878-41-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



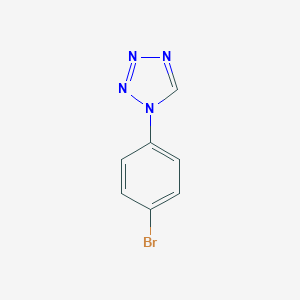
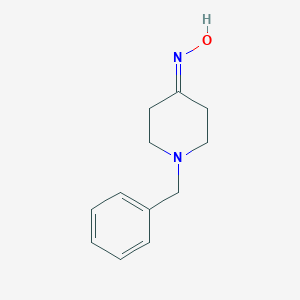
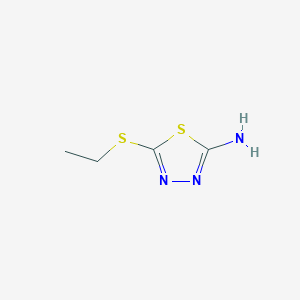
![2-[2-(Diethylcarbamoyl)phenyl]benzoic acid](/img/structure/B79567.png)
